1-Methyl-3-(1-methylpiperidin-3-yl)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

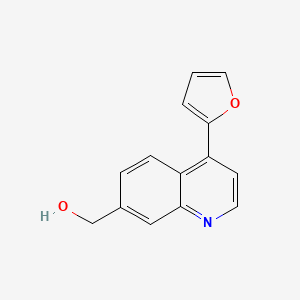

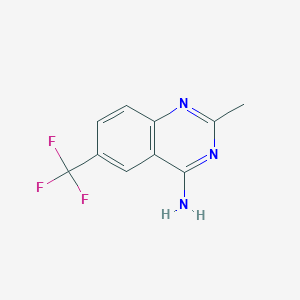

1-Metil-3-(1-metilpiperidin-3-il)-1H-indol es un compuesto orgánico complejo que se caracteriza por su estructura única, que incluye un núcleo de indol sustituido con un grupo metil y un anillo de piperidina

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 1-Metil-3-(1-metilpiperidin-3-il)-1H-indol generalmente implica reacciones orgánicas de varios pasos. Un método común incluye la alquilación del indol con cloruro de 1-metil-3-piperidinilmetilo en condiciones básicas. La reacción generalmente se lleva a cabo en presencia de una base fuerte como el hidruro de sodio o el terc-butóxido de potasio para facilitar la sustitución nucleofílica.

Métodos de producción industrial: En un entorno industrial, la producción de este compuesto puede implicar reactores de flujo continuo para optimizar las condiciones de reacción y el rendimiento. El uso de catalizadores y técnicas avanzadas de purificación, como la cromatografía y la cristalización, también son comunes para garantizar una alta pureza y eficiencia.

Análisis De Reacciones Químicas

Tipos de reacciones: 1-Metil-3-(1-metilpiperidin-3-il)-1H-indol experimenta diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse utilizando reactivos como el permanganato de potasio o el trióxido de cromo para introducir grupos funcionales como hidroxilo o carbonilo.

Reducción: Las reacciones de reducción se pueden realizar utilizando gas hidrógeno en presencia de un catalizador de paladio para reducir los dobles enlaces u otras funcionalidades reducibles.

Sustitución: Las reacciones de sustitución nucleofílica son comunes, donde los derivados halogenados del compuesto se pueden sintetizar utilizando reactivos como el cloruro de tionilo o el tribromuro de fósforo.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio, trióxido de cromo

Reducción: Gas hidrógeno, catalizador de paladio

Sustitución: Cloruro de tionilo, tribromuro de fósforo

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios indoles y piperidinas sustituidos, que se pueden utilizar posteriormente en la síntesis de moléculas más complejas.

Aplicaciones Científicas De Investigación

1-Metil-3-(1-metilpiperidin-3-il)-1H-indol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Sirve como un bloque de construcción para la síntesis de moléculas orgánicas más complejas y productos farmacéuticos.

Biología: El compuesto se utiliza en el estudio de las vías biológicas e interacciones debido a su similitud estructural con los derivados de indol que ocurren naturalmente.

Medicina: Tiene posibles aplicaciones terapéuticas, particularmente en el desarrollo de medicamentos dirigidos a trastornos neurológicos.

Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.

Mecanismo De Acción

El mecanismo de acción de 1-Metil-3-(1-metilpiperidin-3-il)-1H-indol implica su interacción con varios objetivos y vías moleculares. El núcleo de indol le permite interactuar con los receptores de serotonina, mientras que el anillo de piperidina aumenta su afinidad y especificidad de unión. Esta interacción dual puede modular la actividad de los neurotransmisores, lo que lo convierte en un posible candidato para el tratamiento de trastornos neurológicos.

Compuestos similares:

- Metacrilato de 1-metil-3-piperidinilo

- 1-Metil-3-piperidinilmetanol

- ®-(1-Metilpiperidin-3-il)metanol

Unicidad: 1-Metil-3-(1-metilpiperidin-3-il)-1H-indol se destaca por su combinación única de un núcleo de indol y un anillo de piperidina, que confiere propiedades químicas y biológicas distintas. Esta singularidad estructural le permite interactuar con una gama más amplia de objetivos moleculares en comparación con sus análogos, lo que lo convierte en un compuesto versátil en la investigación científica.

Comparación Con Compuestos Similares

- 1-Methyl-3-piperidinyl methacrylate

- 1-Methyl-3-piperidinemethanol

- ®-(1-Methylpiperidin-3-yl)methanol

Uniqueness: 1-Methyl-3-(1-methylpiperidin-3-yl)-1H-indole stands out due to its unique combination of an indole core and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets compared to its analogs, making it a versatile compound in scientific research.

Propiedades

Fórmula molecular |

C15H20N2 |

|---|---|

Peso molecular |

228.33 g/mol |

Nombre IUPAC |

1-methyl-3-(1-methylpiperidin-3-yl)indole |

InChI |

InChI=1S/C15H20N2/c1-16-9-5-6-12(10-16)14-11-17(2)15-8-4-3-7-13(14)15/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3 |

Clave InChI |

KHNKXESGIBRDNM-UHFFFAOYSA-N |

SMILES canónico |

CN1CCCC(C1)C2=CN(C3=CC=CC=C32)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane](/img/structure/B11881742.png)

![3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11881777.png)

![3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B11881793.png)

![3-Cyclopentyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11881811.png)